

# Introduction: A Multifaceted Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: *4-Borono-3-methylbenzoic acid*

Cat. No.: *B114199*

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**4-Borono-3-methylbenzoic acid**, with CAS Number 158429-66-4, is a bifunctional aromatic compound that has garnered significant attention in the field of organic chemistry.<sup>[1]</sup> Its structure uniquely combines a boronic acid moiety [-B(OH)<sub>2</sub>] and a carboxylic acid moiety [-COOH] on a toluene scaffold. This dual functionality makes it an exceptionally versatile reagent, serving as a cornerstone for the construction of complex molecular architectures. While the boronic acid group is a venerable participant in carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions, the carboxylic acid group provides a convenient handle for subsequent derivatization, such as amidation or esterification. This guide, intended for researchers and professionals in drug development and materials science, elucidates the core applications, mechanistic underpinnings, and practical methodologies associated with this valuable synthetic intermediate.

## Physicochemical Properties and Structural Attributes

Understanding the inherent properties of **4-Borono-3-methylbenzoic acid** is fundamental to its effective application. These characteristics dictate its reactivity, solubility, and handling requirements.

Property	Value	Reference
CAS Number	158429-66-4	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	179.97 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(2-Methyl-4-carboxyphenyl)boronic acid, 4-(dihydroxyboranyl)-3-methylbenzoic acid	<a href="#">[1]</a> <a href="#">[2]</a>

The spatial arrangement of the functional groups is critical. The methyl group at position 3, ortho to the boronic acid, can exert steric and electronic influences on the reactivity of the boron center, potentially affecting transmetalation rates in cross-coupling reactions. The para-relationship between the boronic acid and the carboxylic acid allows for the synthesis of linear, rigid biaryl structures, a common motif in pharmacologically active compounds and functional materials.

Caption: Structure of **4-Borono-3-methylbenzoic acid**.

## The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

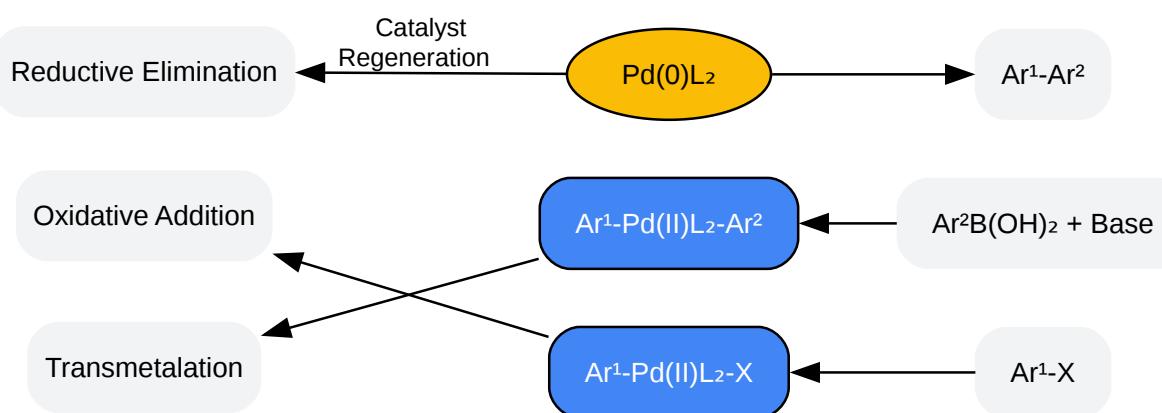
The most prominent role of **4-Borono-3-methylbenzoic acid** is as a coupling partner in the Suzuki-Miyaura reaction.[\[3\]](#)[\[4\]](#) This palladium-catalyzed process forges a carbon-carbon bond between an organoboron compound and an organohalide (or triflate), and it is a pillar of modern organic synthesis due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[\[5\]](#)[\[6\]](#)

## Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving three key steps: oxidative addition, transmetalation, and reductive elimination.[\[6\]](#)[\[7\]](#) The

efficacy of the reaction hinges on the careful selection of a palladium catalyst, a base, and a solvent system.

- Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide ( $\text{Ar}^1\text{-X}$ ) to form a Pd(II) intermediate.
- Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base (e.g.,  $\text{CO}_3^{2-}$ ,  $\text{OH}^-$ ).<sup>[7][8]</sup> The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (e.g.,  $[\text{Ar}^2\text{-B(OH)}_3]^-$ ), which facilitates the transfer of the aryl group ( $\text{Ar}^2$ ) to the palladium, displacing the halide.
- Reductive Elimination: The two organic groups ( $\text{Ar}^1$  and  $\text{Ar}^2$ ) on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl product ( $\text{Ar}^1\text{-Ar}^2$ ) and regenerating the active Pd(0) catalyst.<sup>[6][7]</sup>



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura coupling of an aryl bromide with **4-Borono-3-methylbenzoic acid**.

Objective: Synthesize a biaryl carboxylic acid via palladium-catalyzed cross-coupling.

**Materials:**

- Aryl Bromide (1.0 eq)
- **4-Borono-3-methylbenzoic acid** (1.2 eq)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Na}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

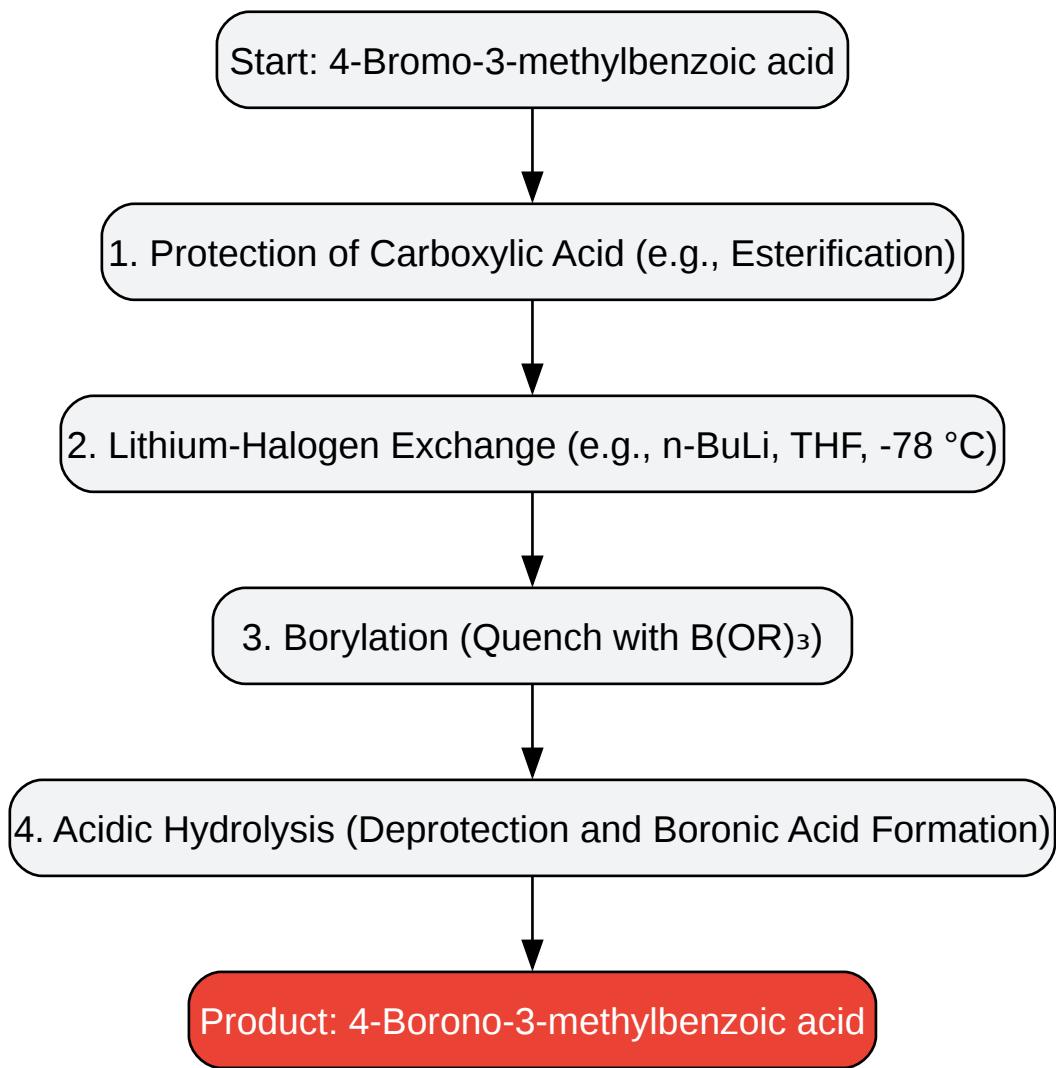
**Methodology:**

- Inert Atmosphere Preparation (Causality: Catalyst Protection): To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **4-Borono-3-methylbenzoic acid** (1.2 eq), base (3.0 eq), and palladium catalyst (0.03-0.05 eq). The use of an inert atmosphere is critical because the  $\text{Pd}(0)$  catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
- Solvent Addition and Degassing (Causality: Oxygen Removal): Add the chosen solvent system (e.g., Toluene/Water, 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is a robust measure to remove any residual dissolved oxygen, ensuring catalyst longevity and reaction efficiency.[9]
- Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously.[9] The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps to proceed at a practical rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification (Causality: Product Isolation): Upon completion, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid, causing it to precipitate or become extractable into an organic solvent. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure biaryl product.

## Synthesis of 4-Borono-3-methylbenzoic acid

The precursor for this valuable reagent is typically 4-bromo-3-methylbenzoic acid (CAS 7697-28-1).[10][11][12] The synthesis involves the conversion of the aryl bromide to the corresponding boronic acid. A common laboratory-scale approach is through lithium-halogen exchange followed by quenching with a trialkyl borate.



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Caption: General synthetic workflow for **4-Borono-3-methylbenzoic acid**.

# Utility in Medicinal Chemistry and Drug Development

The introduction of the boronic acid functional group into bioactive molecules can significantly alter their physicochemical and pharmacokinetic properties, often leading to improved activity. [13][14] Boron-containing compounds, once viewed with suspicion regarding toxicity, are now recognized as a valuable class of therapeutic agents, exemplified by the FDA-approved proteasome inhibitor Bortezomib (Velcade®).[13][15][16]

**4-Borono-3-methylbenzoic acid** is a key building block for constructing biaryl scaffolds, which are prevalent in many drug candidates. The biaryl motif provides a rigid framework that can effectively orient other functional groups to interact with biological targets such as enzymes or receptors. The carboxylic acid function on the molecule serves as a versatile attachment point for linking to other parts of a drug molecule or for modulating solubility and cell permeability. Its application can be seen in the synthesis of inhibitors for various enzymes and as scaffolds for developing new anti-inflammatory, anti-viral, and anti-cancer agents.[13][14]

## Conclusion

**4-Borono-3-methylbenzoic acid** is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern organic chemist. Its primary role as a substrate in the robust and reliable Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex biaryl structures. The presence of both a reactive boronic acid and a versatile carboxylic acid on a single, well-defined scaffold provides a direct route to molecules of high value in pharmaceutical and materials science research. A thorough understanding of its properties, the mechanisms of its core reactions, and proven experimental protocols is essential for leveraging its full synthetic potential.

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